molecular formula C13H10BrN3S B1519468 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 941867-38-5

6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1519468
CAS RN: 941867-38-5
M. Wt: 320.21 g/mol
InChI Key: MEFFIMGPBOVTMX-UHFFFAOYSA-N
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Description

6-Bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, also known as 6-Bromo-N-methyl-1,3-benzothiazol-2-amine or 6-Bromo-N-methylbenzothiazol-2-amine (BMT), is a heterocyclic aromatic compound that has been studied for its potential uses in scientific research. It is a versatile compound with a wide range of applications, from organic synthesis to medicinal chemistry. BMT is a useful precursor for the synthesis of various compounds, including drugs, dyes, and other organic molecules.

Scientific Research Applications

Anticancer Research Applications

This compound and its derivatives have been investigated for their potential as targeted anticancer agents. For example, the study by Allam et al. (2020) focused on the design and synthesis of new 2,4,6-trisubstituted quinazoline EGFR inhibitors as targeted anticancer agents. The research demonstrated the synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines starting from a 4-chloro derivative. These compounds were screened for their efficacy as EGFR inhibitors compared to gefitinib. One particular unsubstituted benzothiazol-2-amine derivative showed superior EGFR inhibition and anticancer activity against MCF-7 cell line (breast cancer), which was further subjected to cell cycle analysis and apoptotic assay, alongside a molecular docking study to investigate its interaction with the active site of EGFR-TK (Allam et al., 2020).

Synthesis and Chemical Studies

Other studies have explored the synthesis and chemical properties of related compounds. For instance, the work by Ali et al. (2015) described a catalyst-free preparation method of pyridine-2,6-bis(N-alkylthiazoline-2-thiones) by reacting primary amines, CS2, and pyridine-2,6-bis(2-bromo-1,3- dicarbonyl) derivatives in water. This study also detailed a green chemistry protocol for the monobromination of pyridine-2,6-bis(2-bromo-1,3-dicarbonyl) derivatives using NBS as a brominating agent, leading to eco-friendly isolation and purification procedures (Ali et al., 2015).

Biological Activity

Mariappan et al. (2016) focused on the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy, highlighting a metal-free approach, broad substrate scope, short reaction times, and simple product purification procedure. This methodology underlines the versatility of such compounds in the context of biological activities (Mariappan et al., 2016).

properties

IUPAC Name

6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3S/c14-10-3-4-11-12(6-10)18-13(17-11)16-8-9-2-1-5-15-7-9/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFFIMGPBOVTMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC3=C(S2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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